3,4-Dimethoxy-N-methyl-5-nitrobenzamide
Description
3,4-Dimethoxy-N-methyl-5-nitrobenzamide is a benzamide derivative featuring a nitro group at the 5-position, methoxy groups at the 3- and 4-positions, and a methyl-substituted amide moiety. Its molecular formula is C₁₁H₁₂N₂O₅, with a calculated molecular weight of 252.23 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
866109-51-5 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3,4-dimethoxy-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O5/c1-11-10(13)6-4-7(12(14)15)9(17-3)8(5-6)16-2/h4-5H,1-3H3,(H,11,13) |
InChI Key |
UJXAKIFXXVVRDB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,4-Dimethoxy-N-methyl-5-nitrobenzamide with key structural analogs, emphasizing substituent effects and applications:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance solubility in polar solvents compared to halogenated analogs like etobenzanid . Nitro Group: Serves as a reactive site for reduction to amines (e.g., in pharmaceutical intermediates) and contributes to electron-deficient aromatic systems .
Biological and Agrochemical Relevance :
- Halogenated benzamides (e.g., etobenzanid) exhibit pesticidal activity due to lipophilic Cl groups improving membrane permeability .
- Trifluoromethyl groups (e.g., sulfentrazone) enhance metabolic stability and bioavailability .
- The target compound’s methoxy groups may reduce toxicity compared to halogenated analogs, making it a candidate for medicinal chemistry optimization.
Physicochemical Properties
| Property | This compound | Etobenzanid | Sulfentrazone |
|---|---|---|---|
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~3.5 | ~4.2 |
| Solubility | Higher in polar solvents (methoxy groups) | Low (Cl groups) | Very low (CF₃) |
| Stability | Nitro group may decompose under strong reducing conditions | Stable to hydrolysis | High thermal stability |
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